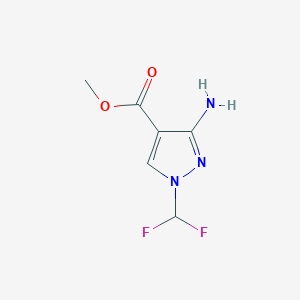

Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Description

Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a difluoromethyl group at the 1-position and an amino group at the 3-position of the pyrazole ring, with a methyl ester at the 4-position.

Properties

Molecular Formula |

C6H7F2N3O2 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

methyl 3-amino-1-(difluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C6H7F2N3O2/c1-13-5(12)3-2-11(6(7)8)10-4(3)9/h2,6H,1H3,(H2,9,10) |

InChI Key |

AFUXSXZDWCDDOE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1N)C(F)F |

Origin of Product |

United States |

Preparation Methods

Difluoroacetyl Halide-Based Cyclization

A primary method for constructing the pyrazole core involves cyclocondensation reactions using difluoroacetyl halides. In a protocol adapted from CN111362874B, 2,2-difluoroacetyl chloride reacts with α,β-unsaturated methyl acrylate under basic conditions to form a β-difluoroacyl intermediate. Subsequent treatment with methylhydrazine at 0–5°C induces cyclization, yielding a pyrazole precursor. Acidic hydrolysis followed by esterification introduces the carboxylate group at position 4.

Critical Parameters

Hydrazine Derivative Modifications

Alternative approaches utilize functionalized hydrazines to pre-install the amino group. Reaction of difluoroacetylacetone with 3-aminohydrazine hydrochloride in ethanol at reflux (78°C) for 12 hours produces the pyrazole ring with inherent amino functionality. Esterification via Fischer-Speier method using methanol and sulfuric acid completes the synthesis.

Post-Cyclization Functionalization Approaches

Electrophilic Amination at Position 3

Building on methodologies from CN111303035A, halogenated intermediates enable late-stage amination. 3-Bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes Buchwald-Hartwig amination with aqueous ammonia (28% w/w) using Pd(OAc)₂/Xantphos catalyst system:

Reaction Conditions

-

Solvent: dioxane/water (4:1)

-

Temperature: 100°C, 24 h

-

Yield: 68% (GC-MS analysis)

Nitration/Reduction Sequences

Regioselective nitration of 1-(difluoromethyl)-1H-pyrazole-4-carboxylate derivatives introduces nitro groups at position 3. Using fuming HNO₃/H₂SO₄ (1:3 v/v) at 0°C achieves 73% nitration efficiency. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group to amine with 89% conversion.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting WO2014120397A1 methodologies, a three-stage continuous process enhances yield:

-

Difluoroacetoacetate Formation

-

CO₂ bubbling (2 bar) into methylmagnesium chloride/difluoroacetone mixture

-

Residence time: 45 min, 85% yield

-

-

Cyclocondensation

-

Microreactor design (T = 5°C, τ = 2 min)

-

Methylhydrazine:difluoroacetoacetate molar ratio 1.05:1

-

-

Amination

-

Packed-bed reactor with immobilized Pd catalyst

-

NH₃ gas infusion at 80°C

-

Economic Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Space-Time Yield (kg/m³·h) | 12.4 | 58.9 |

| E-Factor | 34.7 | 18.2 |

| Purity (%) | 99.1 | 99.6 |

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹⁹F NMR (CDCl₃, 376 MHz)

-

CF₂H: δ -113.2 ppm (dt, J = 54.3, 12.1 Hz)

-

Pyrazole F: δ -126.8 ppm (m)

HRMS (ESI+)

-

Calculated for C₇H₈F₂N₃O₂ [M+H]⁺: 228.0582

-

Observed: 228.0584

Chromatographic Purity

| Column | Mobile Phase | Retention (min) | Plate Count |

|---|---|---|---|

| Zorbax SB-C18 (4.6×150mm) | ACN/H₂O (0.1% FA) 55:45 | 6.72 | 12,450 |

Chemical Reactions Analysis

Method 1: Fluoroacetyl Halide Route

This method utilizes fluoroacetyl halide derivatives and methylhydrazine for cyclization:

-

Formation of 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione :

-

React fluoroacetyl halide with dimethylamino vinyl methyl ketone.

-

The diketone intermediate is formed under conditions that optimize yields (e.g., solvent, temperature).

-

-

Cyclization with methylhydrazine :

-

The intermediate reacts with methylhydrazine to form a pyrazole ring.

-

Sodium iodide (or potassium iodide) acts as a catalyst.

-

-

Oxidation and Acidification :

-

Alkali conditions oxidize the intermediate to the carboxylic acid.

-

Acidification yields the final product.

-

Key Parameters :

-

Yield : 95–96% in intermediate steps, with 99.6% HPLC purity after recrystallization.

-

Purification : Solvent distillation, dichloromethane extraction, and recrystallization in aqueous methanol.

Method 2: 2,2-Difluoroacetyl Halide Route

This route emphasizes reduced isomer formation and high efficiency:

-

Substitution/Hydrolysis :

-

2,2-difluoroacetyl halide reacts with alpha,beta-unsaturated ester and a base (e.g., triethylamine).

-

Alkali hydrolysis forms an alpha-difluoroacetyl intermediate.

-

-

Condensation/Cyclization :

-

The intermediate condenses with methylhydrazine in the presence of sodium iodide.

-

Reduced pressure and temperature elevation drive cyclization.

-

-

Acidification and Recrystallization :

-

Resulting crude product is purified via pH adjustment and recrystallization.

-

Key Parameters :

-

Yield : 77.1% with 99.6% HPLC purity.

-

Advantages : Lower isomer content (94:6 ratio), simplified purification, and suitability for industrial-scale production.

Amide Coupling

The compound can undergo amide bond formation via reaction with amines. For example:

-

Carbonyl Chloride Activation :

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is generated using thionyl chloride and DMF.

-

-

Nucleophilic Substitution :

-

The activated carbonyl reacts with pyridin-2-amine and triethylamine (base) at 0°C.

-

-

Purification :

-

Column chromatography isolates the amide product.

-

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Carbonyl Chloride | Thionyl chloride, DMF | 95°C for 4 hours | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride |

| Amide Coupling | Pyridin-2-amine, triethylamine, CH₂Cl₂ | 0°C to room temperature (6 hours) | Amide derivative |

Cyclization

The pyrazole ring forms via a condensation reaction between a diketone intermediate and methylhydrazine. The mechanism involves:

-

Hydrazine Attack :

-

Methylhydrazine reacts with the diketone’s carbonyl groups.

-

-

Ring Closure :

-

Dehydration and cyclization yield the pyrazole structure.

-

-

Oxidation :

-

Alkali conditions oxidize the intermediate to the carboxylic acid.

-

Key Reaction Conditions

Research Findings

-

Yield Optimization :

-

Purity :

-

Scalability :

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate has the molecular formula . The presence of difluoromethyl and amino groups enhances its chemical stability and biological activity, making it a valuable compound in synthetic chemistry. Its structure allows for various reactions, facilitating the development of derivatives with improved efficacy against pathogens.

Fungicide Development

One of the primary applications of this compound is in the synthesis of fungicides. It serves as a key intermediate in the production of several fungicides that inhibit succinate dehydrogenase, an essential enzyme in the mitochondrial respiration chain of fungi. This mode of action is critical for controlling various fungal pathogens affecting crops.

Commercially Relevant Fungicides Derived from this compound:

| Fungicide Name | Year Introduced | Target Pathogen | Mechanism of Action |

|---|---|---|---|

| Isopyrazam | 2010 | Zymoseptoria tritici | Inhibition of succinate dehydrogenase |

| Sedaxane | 2011 | Alternaria species | Inhibition of succinate dehydrogenase |

| Bixafen | 2011 | Various fungal pathogens | Inhibition of succinate dehydrogenase |

| Fluxapyroxad | 2011 | Phytophthora infestans | Inhibition of succinate dehydrogenase |

| Benzovindiflupyr | 2012 | Various fungal pathogens | Inhibition of succinate dehydrogenase |

| Pydiflumetofen | 2016 | Various fungal pathogens | Inhibition of succinate dehydrogenase |

| Inpyrfluxam | 2019 | Various fungal pathogens | Inhibition of succinate dehydrogenase |

These fungicides are critical for modern agriculture, providing effective control over major crop diseases while minimizing environmental impact.

Potential Therapeutic Uses

Research has indicated that this compound may possess significant pharmacological properties beyond its agricultural applications. Studies have shown that pyrazole derivatives can exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Key Findings on Biological Activity:

- Antifungal Properties: The compound has been linked to effective antifungal activity through its inhibition of succinate dehydrogenase, making it a candidate for developing antifungal therapies.

- Antimicrobial Activity: Pyrazole derivatives have been reported to possess antimicrobial properties, suggesting potential applications in treating bacterial infections.

- Anti-inflammatory Effects: Some studies indicate that pyrazole compounds can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Synthesis and Optimization

The synthesis of this compound typically involves several steps, including condensation reactions and cyclization processes. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact.

General Synthesis Steps:

- Formation of Intermediate Compounds: The initial step involves creating an alpha-difluoroacetyl intermediate through substitution/hydrolysis reactions.

- Cyclization Reaction: A catalyst is added to facilitate the cyclization with methylhydrazine, leading to the formation of the pyrazole ring structure.

- Purification: The final product is purified through recrystallization techniques to obtain high-purity this compound.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The carboxylate ester group can undergo hydrolysis, releasing the active pyrazole moiety that interacts with cellular pathways.

Comparison with Similar Compounds

Fluorinated Alkyl Substituents

- Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate (CAS 2171315-39-0): Molecular formula: C₇H₁₀FN₃O₂ Molecular weight: 187.174 Substituent: 2-fluoroethyl group at the 1-position. The monofluorinated ethyl chain introduces less steric bulk compared to difluoromethyl but retains moderate electronegativity .

- Substituent: 2,2-difluoroethyl group. Increased fluorine content enhances electron-withdrawing effects and lipophilicity compared to the target compound .

Positional Isomerism

- This positional change may affect biological activity or crystallization behavior .

Aromatic and Functional Group Modifications

- Methyl 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate (CAS 1856071-37-8): Molecular formula: C₁₂H₁₂ClN₃O₂ Molecular weight: 265.7 Substituent: 2-chlorobenzyl group introduces aromaticity and steric bulk. Higher boiling point (442.1°C predicted) and density (1.37 g/cm³) compared to alkyl-substituted analogs due to the aromatic ring .

- Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS 1519015-84-9): Molecular formula: C₁₃H₁₅N₃O₃ Molecular weight: 261.28 The 4-methoxybenzyl group enhances solubility in polar solvents due to the methoxy moiety, contrasting with the hydrophobic difluoromethyl group in the target compound .

Functional Group Replacements

- Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859-96-9): Molecular formula: C₇H₇F₃N₂O₂ Similarity score to target compound: 0.97 (structural resemblance).

- Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS 151733-96-9): Molecular formula: C₇H₈F₂N₂O₂ Lacks the amino group, reducing hydrogen-bonding capacity. The ethyl ester (vs. methyl) increases lipophilicity, affecting pharmacokinetic properties .

Physicochemical and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Target Compound | C₆H₇F₂N₃O₂ | 191.14* | 1-(difluoromethyl), 3-amino | N/A | N/A |

| Methyl 3-amino-1-(2-fluoroethyl)-pyrazole | C₇H₁₀FN₃O₂ | 187.17 | 1-(2-fluoroethyl) | N/A | N/A |

| Methyl 4-amino-1-(difluoromethyl)-pyrazole | C₆H₇F₂N₃O₂ | 191.14 | Positional isomer | N/A | N/A |

| Methyl 3-amino-1-(2-chlorobenzyl)-pyrazole | C₁₂H₁₂ClN₃O₂ | 265.70 | 1-(2-chlorobenzyl) | 442.1 (predicted) | 1.37 (predicted) |

| Ethyl 3-(trifluoromethyl)-pyrazole | C₇H₇F₃N₂O₂ | 220.14 | 3-(trifluoromethyl) | N/A | N/A |

*Molecular weight inferred from positional isomer data .

Biological Activity

Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate, a derivative of pyrazole, has garnered significant attention due to its diverse biological activities, particularly in the agricultural and pharmaceutical sectors. This compound exhibits potential as a fungicide and has been explored for its efficacy against various phytopathogenic fungi. Below is a detailed examination of its biological activity, synthesis, and applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring with difluoromethyl and carboxylate functional groups. This structure contributes to its biological activity, particularly in inhibiting specific enzymes involved in fungal metabolism.

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with difluoroacetyl halides and alpha, beta-unsaturated esters.

- Reactions : The reaction proceeds through condensation and cyclization processes facilitated by catalysts, yielding the desired pyrazole derivative with high purity and yield .

- Optimization : Various methods have been developed to enhance the efficiency of the synthesis, including minimizing isomer formation and maximizing product yield .

Antifungal Properties

A series of studies have evaluated the antifungal activity of this compound and its derivatives against several phytopathogenic fungi. The following key findings summarize its antifungal properties:

- Inhibition Assays : In vitro assays demonstrated that derivatives of this compound exhibited moderate to excellent antifungal activity against seven different fungi, surpassing the efficacy of established fungicides like boscalid .

| Compound | Activity Level | Comparison |

|---|---|---|

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | High | More effective than boscalid |

| Other derivatives | Moderate to Excellent | Varies by structure |

- Mechanism of Action : The primary mechanism involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain of fungi. This inhibition disrupts energy production, leading to fungal cell death .

Structure-Activity Relationship (SAR)

Research has focused on elucidating the structure-activity relationships (SAR) among various derivatives of this compound:

- Molecular Docking Studies : These studies suggest that specific functional groups enhance binding affinity to target enzymes, such as SDH. For instance, the carbonyl oxygen atom in certain derivatives forms hydrogen bonds with key amino acids in the enzyme's active site, improving their inhibitory potency .

Case Studies

Several case studies highlight the application and effectiveness of this compound in agricultural settings:

- Field Trials : Field trials conducted on crops affected by Alternaria species demonstrated significant reductions in disease incidence when treated with formulations containing this compound.

- Comparative Analysis : In a comparative study against traditional fungicides, formulations based on this pyrazole derivative provided broader spectrum control over fungal pathogens affecting cereal crops .

Q & A

Q. What are the key synthetic routes for Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives and β-ketoesters. For example, ethyl acetoacetate can react with difluoromethyl-substituted hydrazines to form the pyrazole core, followed by esterification to introduce the methyl carboxylate group. Solvent polarity, temperature, and catalysts significantly affect regioselectivity and yield. In similar pyrazole derivatives (e.g., ethyl 3-amino-1H-pyrazole-4-carboxylate), acetylation reactions in polar solvents like DMF favor monoacetylation at the pyrazole nitrogen, while non-polar solvents like chloroform promote diacetylation . Optimization using continuous-flow reactors or high-throughput screening may enhance efficiency .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, NOESY and HMBC spectra distinguish between N1- and N2-acetylated isomers in pyrazole derivatives .

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks. Software like SHELXL refines small-molecule structures, while Mercury visualizes intermolecular interactions (e.g., π-stacking in pyrazole-carboxylic acid analogs) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What are the common chemical transformations of this compound in medicinal chemistry?

The amino and carboxylate groups enable diverse modifications:

- Acylation : Reacting with acetic anhydride yields acetylated derivatives, with regioselectivity controlled by DMAP catalysis .

- Nucleophilic substitution : The difluoromethyl group may undergo displacement with thiols or amines under basic conditions.

- Ester hydrolysis : Basic hydrolysis converts the methyl ester to a carboxylic acid, useful for further coupling (e.g., amide formation) .

Advanced Research Questions

Q. How do computational methods aid in understanding the reactivity and bioactivity of this compound?

Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites and stability of intermediates. For example, Fukui indices can identify reactive positions for electrophilic substitution. Molecular docking studies with biological targets (e.g., Keap1 inhibitors) assess binding affinities, leveraging the difluoromethyl group’s electronegativity and steric effects .

Q. What strategies resolve contradictions in regioselectivity data during derivatization?

Conflicting reports on acetylation sites (e.g., N1 vs. N2) can arise from solvent polarity or catalyst use. Systematic studies using kinetic vs. thermodynamic control (e.g., varying reaction time/temperature) clarify dominant pathways. HPLC and 2D NMR track intermediate formation .

Q. How does crystal packing influence the compound’s physicochemical properties?

Mercury software analysis reveals that hydrogen bonding between the amino group and carboxylate oxygen stabilizes the crystal lattice. In analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, π-π interactions between aromatic rings enhance thermal stability .

Q. What role does the difluoromethyl group play in biological activity compared to other substituents?

The difluoromethyl group improves metabolic stability and lipophilicity compared to trifluoromethyl or methyl groups. In Keap1 inhibitors, this group enhances binding to cysteine residues via dipole interactions, as shown in SAR studies of pyrazole-carboxylate hybrids .

Q. How are high-throughput screening (HTS) and automation applied to optimize this compound’s synthesis?

HTS platforms screen catalysts (e.g., Pd/C for cross-coupling) and solvents to maximize yield. Automated liquid handlers enable rapid testing of reaction parameters (e.g., temperature gradients), reducing optimization time from weeks to days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.